molecular formula C25H38N6O10 B14253075 H-Ser-Asn-Tyr-Ile-Ser-OH CAS No. 251325-00-5

H-Ser-Asn-Tyr-Ile-Ser-OH

Cat. No.: B14253075
CAS No.: 251325-00-5
M. Wt: 582.6 g/mol
InChI Key: YMOFEEDVNACCBW-XZLUIIIWSA-N
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Description

The compound H-Ser-Asn-Tyr-Ile-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, isoleucine, and serine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH can undergo various chemical reactions, including:

    Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as models for studying protein structure and function.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Asn-Tyr-Ile-Ser-NH2: A similar peptide with an amide group at the C-terminus.

    H-Ser-Asn-Tyr-Ile-Ser-Ser-OH: An extended version with an additional serine residue.

    H-Ser-Asn-Tyr-Ile-Ser-Gly-OH: A variant with glycine replacing the second serine.

Uniqueness

The uniqueness of H-Ser-Asn-Tyr-Ile-Ser-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of tyrosine, for example, allows for specific oxidative modifications, while the overall sequence can influence its binding affinity to target molecules.

Properties

CAS No.

251325-00-5

Molecular Formula

C25H38N6O10

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H38N6O10/c1-3-12(2)20(24(39)30-18(11-33)25(40)41)31-23(38)16(8-13-4-6-14(34)7-5-13)29-22(37)17(9-19(27)35)28-21(36)15(26)10-32/h4-7,12,15-18,20,32-34H,3,8-11,26H2,1-2H3,(H2,27,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t12-,15-,16-,17-,18-,20-/m0/s1

InChI Key

YMOFEEDVNACCBW-XZLUIIIWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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